Cas no 1806570-57-9 (2-Fluoro-3-iodopyridine-6-acetic acid)
2-Fluoro-3-iodopyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-iodopyridine-6-acetic acid
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- Inchi: 1S/C7H5FINO2/c8-7-5(9)2-1-4(10-7)3-6(11)12/h1-2H,3H2,(H,11,12)
- InChI Key: NBXQOJOEFOCXDP-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C=C1)CC(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- XLogP3: 1.4
- Topological Polar Surface Area: 50.2
2-Fluoro-3-iodopyridine-6-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006153-250mg |
2-Fluoro-3-iodopyridine-6-acetic acid |
1806570-57-9 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029006153-500mg |
2-Fluoro-3-iodopyridine-6-acetic acid |
1806570-57-9 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029006153-1g |
2-Fluoro-3-iodopyridine-6-acetic acid |
1806570-57-9 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-Fluoro-3-iodopyridine-6-acetic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Fluoro-3-iodopyridine-6-acetic acid
Professional Introduction to 2-Fluoro-3-iodopyridine-6-acetic acid (CAS No. 1806570-57-9)
2-Fluoro-3-iodopyridine-6-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806570-57-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 2-Fluoro-3-iodopyridine-6-acetic acid, particularly the presence of both fluorine and iodine substituents, contribute to its unique chemical properties and make it a valuable intermediate in synthetic organic chemistry.
The fluorine atom in 2-Fluoro-3-iodopyridine-6-acetic acid introduces a degree of electronic richness and lipophilicity, which can influence the compound's interaction with biological targets. Fluorinated pyridines are well-documented for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. Meanwhile, the iodine substituent at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures. The acetic acid moiety at the 6-position further expands the synthetic possibilities, allowing for derivatization into esters, amides, or other pharmacologically relevant functional groups.
In recent years, 2-Fluoro-3-iodopyridine-6-acetic acid has been extensively explored in the development of novel therapeutic agents. One of the most compelling applications lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By leveraging the structural versatility of 2-Fluoro-3-iodopyridine-6-acetic acid, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of this compound have shown promise in targeting tyrosine kinases, which are overactive in certain types of leukemia and solid tumors.
Moreover, the growing interest in immunotherapy has spurred investigations into 2-Fluoro-3-iodopyridine-6-acetic acid as a building block for immunomodulatory agents. Pyridine-based compounds have demonstrated efficacy in modulating immune responses by interacting with various receptors and enzymes involved in immune regulation. The fluorinated and iodinated pyridines offer distinct advantages over their non-fluorinated counterparts by improving bioavailability and target specificity. Preclinical studies have indicated that certain derivatives of 2-Fluoro-3-iodopyridine-6-acetic acid can enhance T-cell activation or suppress unwanted inflammatory responses, making them potential candidates for treating autoimmune diseases or boosting anti-tumor immunity.
The role of 2-Fluoro-3-iodopyridine-6-acetic acid extends beyond oncology and immunology; it has also found utility in central nervous system (CNS) drug discovery. The ability to fine-tune electronic properties through fluorination and halogenation allows for the development of compounds with enhanced blood-brain barrier penetration. This is particularly important for CNS disorders where achieving adequate therapeutic concentrations is challenging. Recent research has highlighted the synthesis of fluorinated pyridines that exhibit neuroprotective or antipsychotic properties, suggesting that 2-Fluoro-3-iodopyridine-6-acetic acid could be a precursor to novel CNS therapeutics.
Synthetic methodologies involving 2-Fluoro-3-Iodopyridine - 6 - Acetic Acid have been refined to accommodate diverse functional group transformations while maintaining high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions enable the introduction of aryl or vinyl groups at strategic positions within the pyridine core. Additionally, directed ortho-metalation strategies have been employed to install various substituents with high regioselectivity. These synthetic advances underscore the compound's importance as a versatile scaffold for medicinal chemists seeking to develop next-generation drugs.
The pharmaceutical industry's emphasis on structure-based drug design has further propelled the use of 2 - Fluoro - 3 - Iodopyridine - 6 - Acetic Acid as an intermediate. High-throughput screening (HTS) campaigns often rely on libraries of structurally diverse compounds to identify lead molecules with desired biological activity. The availability of readily accessible precursors like 2 - Fluoro - 3 - Iodopyridine - 6 - Acetic Acid streamlines this process by enabling rapid derivatization into large compound collections for screening purposes.
In conclusion, 2 - Fluoro - 3 - Iodopyridine - 6 - Acetic Acid (CAS No: 1806570 - 57 - 9) represents a cornerstone compound in modern drug discovery due to its unique structural attributes and synthetic flexibility. Its incorporation into medicinal chemistry pipelines has yielded promising candidates for treating a wide array of diseases, from cancer to CNS disorders. As research continues to uncover new biological targets and therapeutic modalities, 2 - Fluoro - 3 - Iodopyridine - 6 - Acetic Acid is poised to remain an indispensable tool for chemists and biologists striving to develop innovative treatments that address unmet medical needs.
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